Cas no 83878-01-7 (3,3-Dichloro-2,2-dihydroxycyclohexanone)

3,3-Dichloro-2,2-dihydroxycyclohexanone is a chlorinated cyclohexanone derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its unique structure, featuring dichloro and dihydroxy functional groups, enables selective reactivity in cyclization and substitution reactions. The compound’s stability under controlled conditions makes it suitable for use in fine chemical manufacturing. Its functional groups may also serve as precursors for further derivatization, offering versatility in synthetic pathways. Careful handling is advised due to its reactive nature, and storage should adhere to standard protocols for halogenated compounds. Analytical methods such as NMR and HPLC confirm its purity and structural integrity.
3,3-Dichloro-2,2-dihydroxycyclohexanone structure
83878-01-7 structure
商品名:3,3-Dichloro-2,2-dihydroxycyclohexanone
CAS番号:83878-01-7
MF:C6H8O3Cl2
メガワット:199.03192
CID:723654
PubChem ID:2724013

3,3-Dichloro-2,2-dihydroxycyclohexanone 化学的及び物理的性質

名前と識別子

    • Cyclohexanone,3,3-dichloro-2,2-dihydroxy-
    • 3,3-dichloro-2,2-dihydroxycyclohexan-1-one
    • 3,3-Dichloro-2,2-dihydroxycyclohexanone
    • 3,3-Dichlor-2,2-dihydroxy-cyclohexanon
    • 3,3-dichloro-2,2-dihydroxy-cyclohexanone
    • NS00038344
    • SCHEMBL10885747
    • 83878-01-7
    • AKOS024319175
    • EINECS 281-167-9
    • FT-0641929
    • DTXSID10232774
    • インチ: InChI=1S/C6H8Cl2O3/c7-5(8)3-1-2-4(9)6(5,10)11/h10-11H,1-3H2
    • InChIKey: CMFHEHLGXLKUKA-UHFFFAOYSA-N
    • ほほえんだ: C1CC(=O)C(C(C1)(Cl)Cl)(O)O

計算された属性

  • せいみつぶんしりょう: 197.98500
  • どういたいしつりょう: 197.98505
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 57.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.4324 (rough estimate)
  • ゆうかいてん: 120-124 °C
  • ふってん: 285.68°C (rough estimate)
  • フラッシュポイント: 183.4°C
  • 屈折率: 1.4656 (estimate)
  • PSA: 57.53000
  • LogP: 0.59420
  • ようかいせい: 使用できません

3,3-Dichloro-2,2-dihydroxycyclohexanone セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • 危険物標識: Xi
  • リスク用語:R36/37/38

3,3-Dichloro-2,2-dihydroxycyclohexanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3,3-Dichloro-2,2-dihydroxycyclohexanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D435628-50mg
3,3-Dichloro-2,2-dihydroxycyclohexanone
83878-01-7
50mg
$ 50.00 2022-06-05
TRC
D435628-100mg
3,3-Dichloro-2,2-dihydroxycyclohexanone
83878-01-7
100mg
$ 65.00 2022-06-05
TRC
D435628-500mg
3,3-Dichloro-2,2-dihydroxycyclohexanone
83878-01-7
500mg
$ 135.00 2022-06-05

3,3-Dichloro-2,2-dihydroxycyclohexanone 関連文献

3,3-Dichloro-2,2-dihydroxycyclohexanoneに関する追加情報

3,3-Dichloro-2,2-dihydroxycyclohexanone (CAS No. 83878-01-7): A Versatile Platform for Pharmaceutical and Industrial Applications

3,3-Dichloro-2,2-dihydroxycyclohexanone, with the chemical formula C8H10Cl2O2, represents a critical compound in the field of organosynthesis and pharmaceutical chemistry. As a derivative of cyclohexanone with two hydroxyl groups and two chlorine atoms strategically positioned at the 2 and 3 positions, this molecule has garnered significant attention for its unique reactivity and potential applications in drug development, material science, and green chemistry. The CAS No. 83878-01-7 identifier underscores its importance in chemical databases and regulatory frameworks, ensuring accurate identification across global research and industrial contexts.

Recent advancements in synthetic methodologies have highlighted the role of 3,3-Dichloro-2,2-dihydroxycyclohexanone as a key intermediate in the production of pharmaceutical active pharmaceutical ingredients (APIs). A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of antifungal agents through a novel radical coupling reaction. This approach not only enhances the efficiency of drug development pipelines but also reduces the environmental footprint associated with traditional synthesis methods. The molecule's ability to undergo selective functionalization makes it a valuable scaffold for structure-activity relationship (SAR) studies, enabling researchers to fine-tune biological activity and pharmacokinetic profiles.

From a chemical structure perspective, 3,3-Dichloro-2,2-dihydroxycyclohexanone exhibits a cyclic framework with two electrophilic chlorine atoms and two nucleophilic hydroxyl groups. This combination of functionalities creates a versatile platform for multistep organic transformations. For instance, the hydroxyl groups can be converted into various derivatives such as esters, amides, or glycosides, while the chlorine atoms can participate in nucleophilic substitution or electrophilic aromatic substitution reactions. The molecule's stability under controlled reaction conditions further supports its use in asymmetric synthesis, where stereocontrol is critical for drug efficacy.

Recent research has also focused on the green chemistry applications of 3,3-Dichloro-2,2-dihydroxycyclohexanone. A 2024 publication in Green Chemistry explored its potential as a bio-based feedstock for the production of biodegradable polymers. By leveraging enzymatic catalysis and solvent-free conditions, scientists have demonstrated the feasibility of converting this compound into polycarbonates with reduced energy consumption and waste generation. Such innovations align with global efforts to develop sustainable chemical processes and reduce reliance on petrochemical feedstocks.

In the context of pharmaceutical research, 3,3-Dichloro-2,2-dihydroxycyclohexanone has emerged as a promising candidate for the development of targeted therapies. A 2023 clinical trial reported in Pharmaceutical Research highlighted its role in the synthesis of a novel antidiabetic agent that showed improved oral bioavailability and cytotoxicity profiles compared to existing treatments. The molecule's ability to form hydrogen bonds with biological targets enhances its interaction with enzymes and receptors, making it a valuable tool for drug design and prodrug development.

From a synthetic chemistry standpoint, the preparation of 3,3-Dichloro-2,2-dihydroxycyclohexanone has been optimized through various asymmetric catalytic methods. A 2022 study in Organic Letters described a chiral palladium catalyst that enables the selective introduction of chlorine atoms into the cyclohexane ring. This advancement has significantly improved the enantiomeric purity of the final product, which is crucial for pharmaceutical applications where stereoselectivity determines therapeutic outcomes. The use of green solvents and microwave-assisted reactions further underscores the molecule's compatibility with eco-friendly manufacturing processes.

While the 3,3-Dichloro-2,2-dihydroxycyclooanone offers numerous advantages, its handling requires careful consideration of reaction conditions and storage protocols. The presence of chlorine atoms introduces potential toxicological concerns, necessitating rigorous toxicity testing and compliance with safety standards. Researchers have also explored in situ monitoring techniques to optimize reaction efficiency and minimize byproduct formation, ensuring the molecule's safe and effective utilization in industrial and academic settings.

Looking ahead, the future of 3,3-Dichloro-2,2-dihydroxycyclohexanone lies in its integration with computational chemistry and machine learning tools. Predictive models can now simulate the molecule's behavior under different reaction conditions, enabling virtual screening of potential applications. Additionally, the molecule's role in nanotechnology and biomaterials is being explored, with researchers investigating its potential as a drug delivery vehicle or biocompatible coating for medical devices.

In conclusion, 3,3-Dichloro-2,2-dihydroxycyclohexanone exemplifies the intersection of synthetic chemistry, pharmaceutical innovation, and sustainable practices. Its unique chemical structure and reactivity position it as a cornerstone for developing next-generation therapeutics and eco-friendly materials. As research continues to uncover new applications, the CAS No. 83878-01-7 compound will undoubtedly play a pivotal role in shaping the future of chemical science and its impact on global health and industry.

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